Lard oil

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

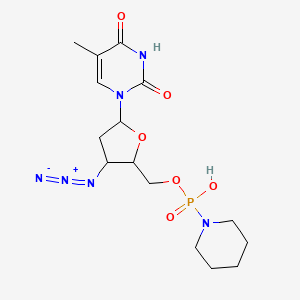

Molekularformel |

C15H23N6O6P |

|---|---|

Molekulargewicht |

414.35 g/mol |

IUPAC-Name |

[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid |

InChI |

InChI=1S/C15H23N6O6P/c1-10-8-21(15(23)17-14(10)22)13-7-11(18-19-16)12(27-13)9-26-28(24,25)20-5-3-2-4-6-20/h8,11-13H,2-7,9H2,1H3,(H,24,25)(H,17,22,23) |

InChI-Schlüssel |

HDMCYJSXCHWYGI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N3CCCCC3)O)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Physicochemical Profile of Lard Oil: A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of lard oil for laboratory use. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are considering this compound or its components as excipients, delivery vehicles, or research materials. This document summarizes key quantitative data, details experimental methodologies for property determination, and visualizes relevant biological signaling pathways influenced by the major fatty acid constituents of lard.

Core Physicochemical Properties of this compound

This compound, derived from the rendering of fatty tissue from pigs, is a complex mixture of triglycerides.[1] Its physical and chemical characteristics are crucial for its application in laboratory settings, influencing factors such as stability, solubility of incorporated compounds, and biological interactions. The properties of lard can vary depending on the diet of the source animal and the rendering process used.[2][3]

Summary of Quantitative Data

The following tables summarize the key physicochemical parameters of this compound, providing a baseline for its laboratory applications.

Table 1: Fatty Acid Composition of Lard

| Fatty Acid | Type | Percentage (%) |

| Oleic Acid | Monounsaturated | 44 - 47.5%[1][4] |

| Palmitic Acid | Saturated | 25 - 28.3%[1][4] |

| Stearic Acid | Saturated | 11.9 - 14%[1][4] |

| Linoleic Acid | Polyunsaturated | 6 - 10%[1] |

| Myristic Acid | Saturated | 1 - 1.3%[1][4] |

| Palmitoleic Acid | Monounsaturated | 3%[1] |

Table 2: General Physicochemical Properties of Lard

| Property | Value |

| Melting Point | 30 - 48 °C (86 - 118 °F)[1] |

| Saponification Value | 190 - 205 mg KOH/g[1] |

| Iodine Value | 45 - 75[1] |

| Peroxide Value | Variable (dependent on freshness and storage) |

| Specific Gravity (at 20°C) | 0.917 - 0.938[1] |

| Viscosity of this compound | 40 - 47 cSt at 38°C (100°F)[5][6] |

Experimental Protocols for Property Determination

Accurate characterization of this compound is essential for its effective use in research and development. The following sections detail the standard methodologies for determining its key physicochemical properties.

Determination of Fatty Acid Composition by Gas Chromatography (GC)

This method is used to identify and quantify the individual fatty acids present in this compound.

Methodology:

-

Saponification and Esterification: A known weight of the this compound sample is saponified with a solution of potassium hydroxide in methanol. This process hydrolyzes the triglycerides into glycerol and fatty acid salts. The resulting fatty acids are then esterified, typically to their methyl esters (FAMEs), using a reagent such as boron trifluoride in methanol.

-

Extraction: The FAMEs are extracted from the reaction mixture using an organic solvent like hexane.

-

GC Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a flame ionization detector (FID). The FAMEs are separated based on their chain length and degree of unsaturation as they pass through a capillary column.

-

Quantification: The area under each peak in the chromatogram is proportional to the concentration of that specific fatty acid. By comparing the peak areas to those of known fatty acid standards, the percentage of each fatty acid in the original sample can be determined.

Determination of Melting Point (Capillary Tube Method)

The melting point of a fat is the temperature at which it transitions from a solid to a liquid state.[7]

Methodology:

-

Sample Preparation: A small amount of the melted lard sample is drawn into a capillary tube, which is then sealed at one end.[7] The tube is chilled to solidify the fat.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a water bath.[8]

-

Heating: The water bath is heated slowly and uniformly.

-

Observation: The temperature at which the fat in the capillary tube becomes completely clear and liquid is recorded as the melting point.[7]

Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of fat.[9] It is an indicator of the average molecular weight of the fatty acids in the fat.[9]

Methodology:

-

Saponification: A known weight of the lard sample is refluxed with a known excess of alcoholic KOH solution for a specified period to ensure complete saponification.[10]

-

Titration: After cooling, the excess, unreacted KOH is titrated with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator.[10]

-

Blank Determination: A blank titration is performed simultaneously without the lard sample to determine the initial amount of KOH.

-

Calculation: The saponification value is calculated from the difference between the blank and the sample titration values.[11]

Determination of Iodine Value (Wijs Method)

The iodine value is a measure of the degree of unsaturation of a fat and is expressed as the grams of iodine absorbed by 100 grams of the fat.

Methodology:

-

Reaction: A known weight of the lard sample is dissolved in a suitable solvent (e.g., carbon tetrachloride) and reacted with a known excess of Wijs solution (iodine monochloride in glacial acetic acid) in the dark for a specific time.

-

Quenching: After the reaction period, potassium iodide solution is added to the mixture, which reacts with the unreacted iodine monochloride to liberate iodine.

-

Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate using starch as an indicator.

-

Blank Determination: A blank determination is carried out under the same conditions without the sample.

-

Calculation: The iodine value is calculated from the difference in the titration volumes of the blank and the sample.

Determination of Peroxide Value

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation, indicating the extent of rancidity.

Methodology:

-

Reaction: A weighed amount of the lard sample is dissolved in a mixture of acetic acid and chloroform. A saturated solution of potassium iodide is then added. The peroxides in the fat oxidize the potassium iodide, releasing iodine.

-

Titration: The liberated iodine is titrated with a standardized sodium thiosulfate solution until the yellow color almost disappears.

-

Indicator: Starch solution is added, which forms a blue complex with the remaining iodine. The titration is continued until the blue color disappears.

-

Calculation: The peroxide value is calculated based on the volume of sodium thiosulfate solution used and is typically expressed in milliequivalents of active oxygen per kilogram of fat (meq O2/kg).

Determination of Viscosity (Capillary Viscometer Method)

Viscosity is a measure of a fluid's resistance to flow. For oils, kinematic viscosity is often determined.

Methodology:

-

Sample Introduction: A specific volume of the this compound is introduced into a calibrated capillary viscometer.

-

Temperature Equilibration: The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.

-

Flow Measurement: The oil is drawn up one arm of the viscometer by suction, and the time taken for the oil to flow between two marked points under gravity is measured.

-

Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The results are typically reported in centistokes (cSt).

Biological Signaling Pathways of this compound Components

While this compound itself is not a direct signaling molecule, its constituent fatty acids, particularly palmitic acid, oleic acid, and linoleic acid, are known to play significant roles in various cellular signaling pathways. Understanding these pathways is crucial for researchers in drug development, as they can be targets for therapeutic intervention.

Palmitic Acid Signaling

Palmitic acid, a saturated fatty acid, has been shown to modulate several signaling pathways, often in the context of metabolic diseases and cancer.

Oleic Acid Signaling

Oleic acid, a monounsaturated fatty acid, is often associated with anti-inflammatory effects and can influence cell proliferation and migration.

Linoleic Acid Metabolism and Signaling

Linoleic acid, a polyunsaturated omega-6 fatty acid, is a precursor to a variety of signaling molecules, including prostaglandins and leukotrienes, which are key mediators of inflammation.

Conclusion

This compound possesses a distinct set of physicochemical properties defined by its fatty acid composition. A thorough understanding and accurate measurement of these properties are paramount for its successful application in a laboratory setting. Furthermore, the biological activities of its primary fatty acid components on key cellular signaling pathways present both opportunities and considerations for researchers in drug development. This guide serves as a foundational resource to aid in the informed use of this compound in scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. A systems approach for discovering linoleic acid derivatives that potentially mediate pain and itch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lard: Healthy or not? Lipids hold the answer | EurekAlert! [eurekalert.org]

- 4. login.medscape.com [login.medscape.com]

- 5. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

- 6. Diets Rich in Olive Oil, Palm Oil, or Lard Alter Mitochondrial Biogenesis and Mitochondrial Membrane Composition in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Oleic Acid Research: From Health Implications to Biodiesel Production (2020-2024) [insights.pluto.im]

- 8. Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease [mdpi.com]

- 9. KEGG PATHWAY Database [genome.jp]

- 10. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Triglyceride Structure and Composition of Lard Oil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the triglyceride structure and composition of lard oil. The information is curated for professionals in research, science, and drug development who require a detailed understanding of this animal-derived fat. This document delves into the fatty acid profile, the specific arrangement of these fatty acids on the glycerol backbone, and the established analytical methodologies for their characterization.

Triglyceride Structure and Fatty Acid Composition

Lard, the rendered fat of swine, is primarily composed of triglycerides, which are esters derived from a glycerol molecule and three fatty acids. The specific fatty acids and their positional distribution on the glycerol backbone (sn-1, sn-2, and sn-3) define the physicochemical properties of the lard.

The fatty acid composition of lard can vary depending on factors such as the pig's diet, breed, and the anatomical location of the fat deposit. However, a typical profile is characterized by a high proportion of oleic acid (a monounsaturated fatty acid) and palmitic acid (a saturated fatty acid).

Fatty Acid Composition of Lard

The table below summarizes the typical fatty acid composition of lard, presenting a range of values compiled from various sources.

| Fatty Acid | Abbreviation | Type | Percentage Range (%) |

| Oleic Acid | C18:1 | Monounsaturated | 35.0 - 55.0[1] |

| Palmitic Acid | C16:0 | Saturated | 20.0 - 30.0[1] |

| Stearic Acid | C18:0 | Saturated | 8.0 - 22.0[1] |

| Linoleic Acid | C18:2 | Polyunsaturated | 4.0 - 12.0[1] |

| Palmitoleic Acid | C16:1 | Monounsaturated | 2.0 - 4.0[1] |

| Myristic Acid | C14:0 | Saturated | ~1 |

Triglyceride Composition and Positional Distribution

The arrangement of fatty acids on the glycerol backbone is not random and significantly influences the metabolic fate of the fat. In lard, there is a notable preference for palmitic acid to be esterified at the sn-2 position, while unsaturated fatty acids like oleic acid are predominantly found at the sn-1 and sn-3 positions.[2] This specific stereochemistry is a distinguishing feature of lard.

The major triglycerides found in lard are combinations of its principal fatty acids. The table below presents the composition of the most abundant triglycerides in lard.

| Triglyceride (sn-1, sn-2, sn-3) | Abbreviation | Percentage (%) |

| Palmitoyl-Oleoyl-Oleoyl | POO | 21.55 ± 0.08[3][4] |

| Palmitoyl-Oleoyl-Stearoyl | POS | 14.08 ± 0.04[3][4] |

| Palmitoyl-Oleoyl-Palmitoyl | POP | 5.10 ± 0.04[3][4] |

Note: The nomenclature indicates the fatty acids attached to the glycerol backbone. For example, POO represents a triglyceride with one palmitic acid and two oleic acids.

Experimental Protocols for Analysis

The characterization of lard's triglyceride structure and composition relies on a combination of chromatographic and enzymatic techniques.

Fatty Acid Composition Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard method for determining the fatty acid profile of lard.

1. Saponification and Methylation (Preparation of Fatty Acid Methyl Esters - FAMEs):

-

Objective: To hydrolyze the triglycerides and convert the released fatty acids into their more volatile methyl esters for GC analysis.

-

Procedure:

-

A known amount of lard sample is saponified by refluxing with a solution of potassium hydroxide (KOH) in methanol. This breaks the ester bonds, releasing the fatty acids as potassium salts.

-

The mixture is then acidified using a strong acid (e.g., HCl) to protonate the fatty acid salts, yielding free fatty acids.

-

The free fatty acids are esterified to form FAMEs. A common method is to use a reagent like boron trifluoride (BF3) in methanol or methanolic HCl.[5]

-

The resulting FAMEs are extracted into an organic solvent (e.g., hexane or heptane).

-

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A polar capillary column, such as one with a polyethylene glycol (e.g., Carbowax) or a biscyanopropyl stationary phase, is typically used for the separation of FAMEs.[6]

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure all components elute.

-

Detection: The mass spectrometer identifies the individual FAMEs based on their mass spectra, and the detector signal intensity is used for quantification.

Triglyceride Profile Analysis via High-Performance Liquid Chromatography (HPLC)

This protocol describes the analysis of intact triglycerides in lard.

1. Sample Preparation:

-

Objective: To dissolve the lard sample in a suitable solvent for HPLC analysis.

-

Procedure: A small, accurately weighed amount of the lard sample is dissolved in a solvent mixture, typically a combination of a non-polar solvent like hexane or chloroform and a more polar solvent compatible with the mobile phase.

2. HPLC Analysis:

-

Instrumentation: A high-performance liquid chromatograph equipped with a suitable detector, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

-

Column: A reversed-phase column (e.g., C18) is commonly used to separate triglycerides based on their polarity and equivalent carbon number (ECN). The ECN is calculated as the total number of carbon atoms in the fatty acid chains minus twice the number of double bonds.

-

Mobile Phase: A mixture of organic solvents is used as the mobile phase. A common combination is acetonitrile and a less polar solvent like dichloromethane or isopropanol. The separation is typically performed under isocratic conditions (constant mobile phase composition).

-

Detection: The detector response is used to quantify the different triglyceride species. Identification is achieved by comparing the retention times with those of known triglyceride standards.

Stereospecific Analysis of Triglycerides

This protocol is essential for determining the positional distribution of fatty acids on the glycerol backbone.

1. Enzymatic Hydrolysis with sn-1,3 Specific Lipase:

-

Objective: To selectively hydrolyze the fatty acids at the sn-1 and sn-3 positions of the triglycerides, leaving the sn-2 monoglycerides intact.

-

Enzyme: Pancreatic lipase or a microbial lipase with sn-1,3 specificity is used.[2]

-

Procedure:

-

The lard sample is emulsified in a buffer solution (e.g., Tris-HCl) containing the lipase.

-

The reaction is incubated under controlled conditions of temperature and pH (typically around 37-40°C and pH 7-8) for a specific duration to allow for partial hydrolysis.

-

The reaction is stopped, and the resulting mixture, containing free fatty acids, sn-2 monoglycerides, and unreacted triglycerides, is extracted.

-

2. Separation and Analysis of Hydrolysis Products:

-

Objective: To separate the free fatty acids and sn-2 monoglycerides for subsequent analysis.

-

Procedure:

-

The extracted lipid mixture is separated using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

The separated free fatty acids and sn-2 monoglycerides are recovered.

-

The fatty acid composition of the sn-2 monoglycerides is determined by GC-MS after methylation, as described in Protocol 2.1.

-

The fatty acid composition of the free fatty acids (from the sn-1 and sn-3 positions) can also be determined by GC-MS after methylation.

-

3. Data Interpretation:

-

The fatty acid profile of the sn-2 position is directly obtained from the analysis of the sn-2 monoglycerides.

-

The combined fatty acid profile of the sn-1 and sn-3 positions is determined from the analysis of the free fatty acids.

Visualizations

Experimental Workflow for Stereospecific Analysis of Lard Triglycerides

Caption: Workflow for determining the positional distribution of fatty acids in lard triglycerides.

This comprehensive guide provides a detailed technical overview of the triglyceride structure and composition of this compound, along with the necessary experimental protocols for its analysis. The provided data and methodologies are essential for researchers, scientists, and professionals in drug development for a thorough understanding and utilization of this complex lipid.

References

- 1. series.publisso.de [series.publisso.de]

- 2. [Analysis of positional distribution of fatty acids in triacylglycerols from lard by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 4. [PDF] Differentiation of lard and other animal fats based on triacylglycerols composition and principal component analysis. | Semantic Scholar [semanticscholar.org]

- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

Lard Oil in Pharmaceutical Applications: A Technical Guide for Researchers

An In-depth Review of the Physicochemical Properties and Therapeutic Potential of Lard Oil in Advanced Drug Delivery Systems

Introduction

This compound, a rendering of porcine adipose tissue, has a long history of use in various applications, including traditional medicine and as a culinary ingredient. In recent years, the unique physicochemical properties of this animal-derived lipid have garnered renewed interest within the pharmaceutical sciences. Comprising a complex mixture of triglycerides rich in oleic, palmitic, and stearic acids, this compound presents a compelling profile for use as a versatile excipient and a key component in modern drug delivery systems. Its biocompatibility, occlusive properties, and the inherent penetration-enhancing effects of its constituent fatty acids position it as a promising, cost-effective, and readily available raw material for pharmaceutical formulations.

This technical guide provides a comprehensive review of the scientific literature on the applications of this compound in drug development. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's potential as a transdermal penetration enhancer, a lipid matrix for nanoparticle-based drug delivery systems, a component in organogels, and a functional excipient in conventional dosage forms. This document synthesizes available data on its chemical composition and physicochemical characteristics and outlines detailed experimental protocols for its evaluation in various pharmaceutical applications. While direct, extensive research on this compound in advanced drug delivery systems is an emerging field, this guide extrapolates from the well-documented properties of its constituent fatty acids to provide a scientifically grounded perspective on its potential.

Physicochemical Properties of Lard

The utility of this compound in pharmaceutical formulations is intrinsically linked to its chemical composition and physical properties. Lard is primarily composed of triglycerides, with smaller amounts of free fatty acids, mono- and diglycerides. The specific fatty acid profile can vary depending on the diet of the source animal but generally features a balanced ratio of saturated and unsaturated fatty acids.

Table 1: Physicochemical Properties of Lard

| Property | Typical Value/Range | Significance in Drug Delivery |

| Fatty Acid Composition | Influences skin permeability, nanoparticle structure, and formulation stability. | |

| Oleic Acid (C18:1) | 35-45% | Unsaturated fatty acid known to enhance skin penetration by fluidizing stratum corneum lipids.[1][2][3][4][5] |

| Palmitic Acid (C16:0) | 20-28% | Saturated fatty acid that can form a solid lipid matrix for nanoparticles and contributes to the occlusive properties of topical formulations.[6][7] |

| Stearic Acid (C18:0) | 10-15% | Saturated fatty acid widely used as a lubricant and binder in tablet formulations and as a structuring agent in semi-solids.[8][9][10][11][12] |

| Linoleic Acid (C18:2) | 5-10% | Polyunsaturated fatty acid that can also influence skin barrier function. |

| Saponification Value | 190-205 mg KOH/g | Indicates the average molecular weight of the fatty acids present; useful for quality control.[13][14][15] |

| Iodine Value | 45-75 g I₂/100g | Measures the degree of unsaturation, affecting oxidative stability and physical state.[13][14][15] |

| Melting Point | 30-45 °C | Influences the choice of formulation method (e.g., hot vs. cold homogenization for nanoparticles) and the consistency of topical products. |

| Acid Value | < 2.5 mg KOH/g | Indicates the amount of free fatty acids, which can affect irritation potential and stability.[13] |

Note: The values presented are typical ranges and can vary.

This compound as a Transdermal Penetration Enhancer

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of many therapeutic agents. Chemical penetration enhancers are often incorporated into topical and transdermal formulations to reversibly decrease the barrier function of the stratum corneum and facilitate drug permeation. The fatty acid composition of this compound, particularly its high concentration of oleic acid, suggests its potential as a natural and effective penetration enhancer.[1][3]

Mechanism of Action

Unsaturated fatty acids like oleic acid are known to enhance skin permeability through several mechanisms, primarily by interacting with the lipids of the stratum corneum.[2][5] This interaction leads to a fluidization of the lipid bilayers, increasing their permeability to drug molecules.[1] Saturated fatty acids, while less effective as penetration enhancers, can contribute to the occlusive properties of a formulation, hydrating the stratum corneum and thereby increasing drug absorption.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

The potential of this compound as a penetration enhancer can be quantitatively assessed using in vitro skin permeation studies with Franz diffusion cells.

-

Skin Preparation: Excised human or animal (e.g., porcine) skin is carefully prepared, ensuring the removal of subcutaneous fat and hair. The skin is then mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Formulation Preparation: A formulation containing the model drug is prepared with and without this compound (or with a control vehicle).

-

Experimental Setup: The receptor compartment of the Franz cell is filled with a suitable receptor medium (e.g., phosphate-buffered saline), maintained at 32°C, and continuously stirred.

-

Application of Formulation: A precise amount of the formulation is applied to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium to maintain sink conditions.

-

Drug Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method (e.g., HPLC).

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated. The ER is the ratio of the flux from the formulation containing the enhancer to the flux from the control formulation.

This compound in Nanoparticle-Based Drug Delivery

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are advanced drug delivery systems that utilize solid lipids as a core matrix to encapsulate therapeutic agents.[16] These systems offer several advantages, including improved drug stability, controlled release, and the potential for targeted delivery. The solid saturated fatty acids in lard, such as palmitic and stearic acid, make it a suitable candidate for the solid lipid matrix in SLNs.[6][7] NLCs, an evolution of SLNs, are formulated with a blend of solid and liquid lipids, which creates a less-ordered crystalline structure, leading to higher drug loading and reduced drug expulsion during storage. The natural blend of solid (palmitic, stearic acid) and liquid (oleic acid) lipids in lard makes it an inherently suitable material for the preparation of NLCs.[7]

Experimental Protocol: Preparation of Lard-Based SLNs/NLCs by Hot Homogenization

-

Preparation of Lipid Phase: Lard (for SLNs or as the solid lipid component for NLCs) and the lipophilic drug are heated to about 5-10°C above the melting point of the lipid. For NLCs, the liquid lipid (if lard is not the sole component) is also added to this phase.

-

Preparation of Aqueous Phase: A surfactant (e.g., Tween 80, Poloxamer 188) is dissolved in purified water and heated to the same temperature as the lipid phase.

-

Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

-

Homogenization: The pre-emulsion is then subjected to high-pressure homogenization at an elevated temperature for several cycles to reduce the particle size to the nanometer range.

-

Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down to room temperature, causing the lipid to recrystallize and form solid nanoparticles.

-

Characterization: The prepared SLNs/NLCs are characterized for their particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

References

- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 2. Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oleic acid, a skin penetration enhancer, affects Langerhans cells and corneocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Influence of Fatty Acids and Emulsifiers on the Physiochemical Properties of Solid Lipid Nanoparticles (SLN) - ProQuest [proquest.com]

- 7. Frontiers | Investigation of Cellular Interactions of Lipid-Structured Nanoparticles With Oral Mucosal Epithelial Cells [frontiersin.org]

- 8. alapolystabs.com [alapolystabs.com]

- 9. pishrochem.com [pishrochem.com]

- 10. nbinno.com [nbinno.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Stearic Acid: What is it and where is it used? [drugs.com]

- 13. myfoodresearch.com [myfoodresearch.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]

Lard Oil: A Comprehensive Technical Guide to its Properties and Safety

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the chemical properties and safety considerations of lard oil. The following sections detail its Chemical Abstracts Service (CAS) number, a summary of its physical and chemical characteristics, and a guide to its material safety data sheet (MSDS).

This compound: Chemical Identifier

The Chemical Abstracts Service has assigned the following CAS number to this compound:

-

CAS Number: 8016-28-2[1]

Material Safety and Quantitative Data

While this compound is generally recognized as safe (GRAS) and is not classified as a hazardous substance, understanding its physical and chemical properties is crucial for safe handling in a laboratory or industrial setting.[1][2] The following table summarizes the available quantitative data from various material safety data sheets.

| Property | Value | Source |

| Physical State | Solid or liquid | [2][3] |

| Appearance | White to colorless or pale yellow, oily | [2] |

| Odor | Meaty, fatty oil | [2] |

| Specific Gravity | 0.861 - 0.938 @ 15-20°C | [3][4] |

| Melting/Freezing Point | 19 - 45 °C (66 - 113 °F) | [3][4] |

| Flash Point | >215 °C (>419 °F) | [2] |

| Smoke Point | >232 °C (>450 °F) | [2] |

| Auto-ignition Temperature | >349 °C (>660 °F) | [2] |

| Solubility | Insoluble in water. Soluble in benzene, chloroform, ether. | [5] |

| Acute Oral Toxicity (LD50) | No data available | [2] |

| Acute Inhalation Toxicity (LC50) | No data available | [2] |

| Acute Dermal Toxicity (LD50) | No data available | [2] |

Best Practices for Safe Handling (Experimental Protocols)

While specific experimental protocols for this compound are not extensively detailed in standard safety data sheets due to its low hazard classification, the following best practices for handling, storage, and emergency procedures should be followed.

Personal Protective Equipment (PPE)

-

Eye Protection: Use safety glasses or goggles.

-

Hand Protection: Wear suitable gloves.

-

Body Protection: A lab coat or impervious clothing is recommended.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not ingest. Keep away from heat and open flames.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

First Aid Measures

-

After Inhalation: Move the person to fresh air.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Flush eyes with water as a precaution.

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Water may be ineffective.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage.

-

Methods for Cleaning Up: Absorb with inert material and dispose of in a suitable container.

Visualizing Safety and Information Flow

To better understand the safety assessment process and the structure of a material safety data sheet, the following diagrams are provided.

References

Navigating the Matrix: A Technical Guide to the Solubility of Lard Oil in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lard oil, a complex mixture of triglycerides derived from rendered pork fat, serves as a crucial excipient in various pharmaceutical and industrial applications. Its solubility in organic solvents is a critical parameter influencing formulation development, extraction processes, and purification strategies. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. While precise quantitative data is scarce in publicly available literature, this document compiles qualitative and semi-quantitative information and presents a detailed experimental protocol for determining the solubility of this compound. This guide aims to equip researchers and professionals with the foundational knowledge and practical methodology to effectively work with this compound in a laboratory setting.

Introduction

This compound is primarily composed of triglycerides of oleic, palmitic, and stearic acids. The specific composition can vary depending on the source and rendering process.[1] This inherent variability influences its physical and chemical properties, including its solubility profile. Understanding the interplay between this compound and organic solvents is fundamental for applications ranging from drug delivery systems to the manufacturing of lubricants and soaps. The principle of "like dissolves like" is a central concept in predicting the solubility of lipids like this compound. Non-polar triglycerides will more readily dissolve in non-polar solvents, while their solubility in polar solvents is limited.

Solubility Profile of this compound

Precise quantitative solubility data for this compound (e.g., in grams per 100g of solvent at a specific temperature) is not extensively documented in readily accessible scientific literature. However, based on the general principles of fat solubility and available qualitative descriptions, the following table summarizes the solubility of this compound in common organic solvents.

| Solvent Class | Solvent | Polarity | Solubility of this compound | References |

| Alkanes | Hexane | Non-polar | Freely Soluble | [2][3] |

| Petroleum Ether | Non-polar | Freely Soluble | [2][4] | |

| Aromatic Hydrocarbons | Benzene | Non-polar | Soluble | [2][5] |

| Toluene | Non-polar | Soluble | ||

| Chlorinated Solvents | Chloroform | Polar | Freely Soluble | [5][6] |

| Carbon Tetrachloride | Non-polar | Soluble | [4] | |

| Carbon Disulfide | Non-polar | Soluble | [5] | |

| Ethers | Diethyl Ether | Slightly Polar | Freely Soluble | [4][5] |

| Ketones | Acetone | Polar | Partially Soluble | [3][7] |

| Alcohols | Ethanol | Polar | Very Slightly Soluble (in cold) | [2][4][5] |

| Methanol | Polar | Insoluble/Very Slightly Soluble | [8] | |

| Water | Water | Very Polar | Practically Insoluble | [2][4][5] |

Note: "Freely Soluble" implies that the solute dissolves readily in the solvent. "Soluble" indicates a significant degree of dissolution. "Partially Soluble" suggests that the solute has limited solubility. "Very Slightly Soluble" and "Practically Insoluble" denote minimal to no dissolution. The solubility of fats and oils is also temperature-dependent, generally increasing with a rise in temperature.[7]

Factors Influencing Solubility

Several factors can affect the solubility of this compound in organic solvents:

-

Temperature: The solubility of fats in organic solvents generally increases with temperature.[7]

-

Fatty Acid Composition: The ratio of saturated to unsaturated fatty acids and the chain length of the fatty acids in the triglycerides of this compound can influence its solubility. Shorter chain fatty acids and a higher degree of unsaturation tend to increase solubility.[3]

-

Purity of this compound: The presence of impurities, such as free fatty acids or other lipid components, can alter the overall solubility.

-

Solvent Polarity: As demonstrated in the table above, the polarity of the solvent is a primary determinant of this compound's solubility, with non-polar solvents being the most effective.[2]

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the gravimetric determination of this compound solubility in a given organic solvent at a specific temperature. This method is adapted from standard procedures for fat analysis.[9][10][11]

4.1. Materials and Equipment

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Beakers or flasks with stoppers

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., vacuum filtration with Büchner funnel or syringe filters)

-

Filter paper (pore size appropriate to retain undissolved this compound)

-

Oven for drying

-

Desiccator

-

This compound sample

-

Organic solvent of choice

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent to a beaker or flask.

-

Place the beaker in a thermostatically controlled water bath set to the desired temperature.

-

Add an excess amount of this compound to the solvent while stirring continuously with a magnetic stirrer. An excess is ensured when undissolved this compound remains visible.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation. Continue stirring during this period.

-

-

Separation of Saturated Solution:

-

Turn off the stirrer and allow the undissolved this compound to settle for at least one hour while maintaining the constant temperature.

-

Carefully decant a known volume of the clear, saturated supernatant into a pre-weighed beaker. Alternatively, use a pre-warmed pipette to withdraw a known volume of the supernatant, avoiding any undissolved particles. For more viscous solutions, filtration through a pre-warmed filter may be necessary.

-

-

Solvent Evaporation:

-

Place the beaker containing the saturated solution in a fume hood and evaporate the solvent using a gentle stream of nitrogen or by placing it in an oven at a temperature slightly above the boiling point of the solvent but below the decomposition temperature of the this compound.

-

-

Gravimetric Analysis:

-

Once the solvent is completely evaporated, place the beaker in an oven at a temperature sufficient to remove any residual solvent (e.g., 105°C) until a constant weight is achieved.

-

Cool the beaker in a desiccator to room temperature and weigh it on the analytical balance.

-

4.3. Calculation of Solubility

The solubility of the this compound is calculated using the following formula:

Solubility ( g/100 g solvent) = [(Weight of beaker with dried this compound - Weight of empty beaker) / (Volume of supernatant taken × Density of solvent at the experimental temperature)] × 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in common organic solvents and provided a detailed experimental protocol for its quantitative determination. While a comprehensive database of quantitative solubility data is not currently available, the principles outlined here, combined with the provided experimental methodology, offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their work. The provided workflow and qualitative data can guide solvent selection and the design of experimental procedures involving this important excipient.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The solubility of fats | PHYWE [phywe.com]

- 3. btsa.com [btsa.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. byjus.com [byjus.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. egyankosh.ac.in [egyankosh.ac.in]

- 10. foodtech101.food.blog [foodtech101.food.blog]

- 11. fsis.usda.gov [fsis.usda.gov]

A Technical Guide to the Thermal Properties of Lard Oil via Differential Scanning Calorimetry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal characteristics of lard oil and its primary fractions, lard stearin and lard olein, as determined by Differential Scanning Calorimetry (DSC). This guide provides a comprehensive overview of the experimental methodologies, quantitative thermal data, and a visual representation of the analytical workflow, serving as a vital resource for professionals in research, science, and drug development. The thermal behavior of lipids is crucial in understanding their physical properties and functionality in various applications, from food science to pharmaceutical formulations.

Introduction to the Thermal Analysis of Lard

Lard, the rendered adipose tissue of swine, is a complex mixture of triacylglycerols (TAGs). Its thermal properties, such as melting and crystallization profiles, are dictated by its fatty acid composition and the distribution of these fatty acids on the glycerol backbone. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study these thermal transitions. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC provides valuable data on melting points, crystallization temperatures, and the energy associated with these phase changes (enthalpy).

The fractionation of lard into its higher-melting (lard stearin) and lower-melting (lard olein) components allows for the modification of its physical properties for specific applications. DSC is an essential tool for characterizing these fractions and understanding how their distinct thermal behaviors arise from their differing TAG compositions.

Experimental Protocols for DSC Analysis of this compound

The following section details the typical experimental methodologies employed for the DSC analysis of lard and its fractions, synthesized from various scientific studies.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible DSC results.

-

Sample Mass: A small sample mass, typically ranging from 4 to 8 milligrams[1], is accurately weighed into an aluminum DSC pan. Some studies have utilized slightly larger sample sizes, in the range of 10 to 15 mg.

-

Encapsulation: The sample is hermetically sealed in the aluminum pan to prevent any loss of volatile components during heating. An empty, hermetically sealed aluminum pan is used as a reference to cancel out the heat capacity of the pan itself.

-

Thermal History Elimination: To ensure that the analysis is not influenced by the sample's prior thermal history, the sealed sample is typically heated to a temperature above its melting point (e.g., 70 °C or 80 °C) and held isothermally for a short period (e.g., 1 to 15 minutes) to erase any existing crystalline structure.[1]

Instrumentation and Calibration

-

Instrumentation: The DSC analysis is performed using a differential scanning calorimeter, with common models including those from Mettler Toledo (e.g., DSC 823) and TA Instruments (e.g., Q100, Q2000).[1]

-

Purge Gas: An inert gas, typically nitrogen, is purged through the DSC cell at a constant flow rate (e.g., 20 mL/min) to provide a consistent and inert atmosphere, preventing oxidative degradation of the sample.[1]

-

Calibration: The instrument is calibrated for temperature and enthalpy using standard reference materials with known melting points and enthalpies of fusion, such as indium.

Thermal Program

The thermal program consists of a controlled cooling and heating cycle to analyze the crystallization and melting behavior of the sample.

-

Cooling Cycle (Crystallization): Following the initial isothermal hold to eliminate thermal history, the sample is cooled at a constant rate to a temperature well below its expected crystallization point (e.g., -60 °C or -70 °C).[1] Common cooling rates range from 5 °C/min to 10 °C/min.[1] The exothermic peaks observed during this phase correspond to the crystallization of the fat.

-

Isothermal Hold (Low Temperature): The sample is often held at the low temperature for a few minutes to ensure complete crystallization.

-

Heating Cycle (Melting): The sample is then heated at a constant rate to a temperature above its melting point (e.g., 60 °C or 80 °C). A typical heating rate is 5 °C/min or 10 °C/min. The endothermic peaks observed during this phase represent the melting of the crystalline fat.

Quantitative Thermal Data

The following tables summarize the key thermal properties of lard, lard stearin, and lard olein obtained from DSC analysis. The values can vary depending on the specific composition of the lard (animal diet, breed, etc.) and the DSC experimental conditions (e.g., scan rate).

Crystallization Properties

The crystallization of lard is a complex process that often occurs over a wide temperature range, exhibiting multiple exothermic events corresponding to the solidification of different TAG fractions. Lard typically displays two main, well-separated crystallization regions.[2]

| Sample | Onset Temperature (°C) | Peak Temperature(s) (°C) | Endset Temperature (°C) | Enthalpy (ΔHc, J/g) |

| Lard | ~25.6 (at 0.2 K/min) to ~20.2 (at 10 K/min)[3] | High-melting fraction: ~10.3 to ~17.99; Low-melting fraction: ~-18.7 to ~11.98[4] | - | Varies with cooling rate[3] |

| Lard Stearin | - | High-melting fraction: ~36.2 to ~43.1; Low-melting fraction: ~19.5[4] | - | - |

| Lard Olein | - | Major peak: ~-36.1; Minor peaks: ~2.5 and ~-28.3[5] | - | - |

Note: The data is compiled from multiple sources and represents a range of observed values. Dashes indicate data not consistently reported in the reviewed literature.

Melting Properties

The melting of lard also occurs over a broad temperature range and is characterized by multiple endothermic peaks, reflecting the melting of different polymorphic forms and TAG fractions. Lard exhibits a wide melting range, from approximately -30 °C to 50 °C.[6]

| Sample | Onset Temperature (°C) | Peak Temperature(s) (°C) | Endset Temperature (°C) | Enthalpy (ΔHm, J/g) |

| Lard | ~0.54[7] | High-melting fraction: ~28.78 to ~34.09; Low-melting fraction: ~-4.00[4] | ~34.0 to ~49[2][6] | ~29.86[4] |

| Lard Stearin | - | Major peak: ~43.1; Minor peaks: ~19.5, ~36.2, ~39.3[8] | ~39.3[2] | - |

| Lard Olein | - | Major peak: ~3.38; Shoulder peaks: ~-19.58 and ~-13.83[8] | - | - |

Note: The data is compiled from multiple sources and represents a range of observed values. Dashes indicate data not consistently reported in the reviewed literature.

Visualization of Experimental Workflow

The following diagram illustrates the typical experimental workflow for the Differential Scanning Calorimetry analysis of this compound.

Caption: Experimental workflow for DSC analysis of this compound.

Conclusion

Differential Scanning Calorimetry provides a detailed and quantitative assessment of the thermal properties of this compound and its fractions. The distinct crystallization and melting profiles of lard, lard stearin, and lard olein are a direct consequence of their unique triacylglycerol compositions. The data and methodologies presented in this guide offer a foundational understanding for researchers, scientists, and drug development professionals who utilize fats and oils in their work. A thorough characterization of these thermal properties is essential for product formulation, quality control, and predicting the physical behavior of lipid-based systems.

References

Sourcing High-Purity Lard Oil for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview for sourcing and utilizing high-purity lard oil in scientific research. As a complex mixture of lipids, this compound's specific composition can significantly influence experimental outcomes. This document outlines key considerations for procurement, presents typical purity data, details relevant experimental protocols, and visualizes the core signaling pathways affected by its constituent fatty acids.

Sourcing and Specification of High-Purity this compound

For research purposes, it is critical to source this compound with a high degree of purity and a well-defined composition to ensure experimental reproducibility. Commercial suppliers offer various grades, and for laboratory applications, "research grade," "biotechnology grade," or "analytical standard" are recommended.

Reputable Suppliers:

-

Molecular Depot: Offers "this compound (Highly Pure)" with a specified "Biotechnology grade," suggesting its suitability for a range of chemical, biochemical, and immunological applications.[1]

-

Sigma-Aldrich (now MilliporeSigma): Provides this compound as an "analytical standard."[2] This grade implies rigorous testing and the availability of a Certificate of Analysis (CoA), which is crucial for understanding the precise composition of the batch. They also offer characterized reference oils for fatty acid methyl ester (FAME) analysis.

-

Oxford Lab Fine Chem: Supplies "OIL OF LARD Extra Pure" with stated specifications for properties like specific gravity, smoke point, and acid value.[3]

-

Thomasnet: This platform lists several distributors and manufacturers of this compound, some of whom cater to the pharmaceutical and laboratory sectors.[4]

Key Quality Parameters and Data Presentation:

When sourcing high-purity this compound, researchers should request a Certificate of Analysis (CoA) detailing the following parameters. The tables below summarize typical quantitative data for this compound composition, compiled from various analytical studies.

Table 1: Typical Fatty Acid Profile of this compound (% of Total Fatty Acids)

| Fatty Acid | Common Name | Typical Range (%) | Notes |

| C14:0 | Myristic Acid | 1.0 - 2.5 | A saturated fatty acid. |

| C16:0 | Palmitic Acid | 20 - 28 | A major saturated fatty acid in lard.[5][6] |

| C16:1 | Palmitoleic Acid | 1.5 - 5.0 | A monounsaturated fatty acid. |

| C18:0 | Stearic Acid | 10 - 18 | A saturated fatty acid.[5][6] |

| C18:1 | Oleic Acid | 35 - 45 | The most abundant monounsaturated fatty acid in lard.[5][6] |

| C18:2 | Linoleic Acid | 6 - 12 | An essential polyunsaturated omega-6 fatty acid.[5] |

| C18:3 | Linolenic Acid | 0.5 - 1.5 | An essential polyunsaturated omega-3 fatty acid. |

| C20:2 | Eicosadienoic Acid | < 1.0 | Can be a marker for the presence of lard.[5] |

Data compiled from various gas chromatography (GC) analyses.[5][7][8][9][10][11]

Table 2: Physicochemical Properties of High-Purity this compound

| Property | Typical Value/Range | Analytical Method |

| Acid Value (mg KOH/g) | < 3.4[3] | Titration |

| Peroxide Value (meq/kg) | Variable (indicates rancidity) | Titration |

| Iodine Value (g I₂/100g) | 50 - 70 | Titration |

| Saponification Value (mg KOH/g) | 190 - 205 | Titration |

| Unsaponifiable Matter (%) | < 1.0 | Extraction |

| Moisture and Impurities (%) | < 0.5 | Gravimetry |

| Specific Gravity (at 20°C) | 0.917–0.938[3] | Densitometry |

| Refractive Index (at 40°C) | 1.458 - 1.468 | Refractometry |

These values are indicative and can vary between batches. Always refer to the supplier's CoA for specific data. The Codex Standard for Fats and Oils from Animal Sources provides further details on quality characteristics.[11]

Key Experimental Protocols

The following sections provide detailed methodologies for common research applications of high-purity this compound in both in vivo and in vitro models.

In Vivo Animal Studies: High-Fat Diet Induction

High-fat diets (HFDs) containing lard are widely used to induce obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD) in rodent models.

Objective: To induce a metabolic syndrome-like phenotype in mice or rats.

Materials:

-

High-purity this compound

-

Standard rodent chow components (casein, sucrose, cellulose, vitamin and mineral mix)

-

Rodent models (e.g., C57BL/6J mice, Wistar rats)

Methodology:

-

Diet Formulation: Prepare a pelleted diet where a significant portion of the calories is derived from lard. A common formulation provides 45% to 60% of total calories from fat. The diet should be isocaloric with the control (low-fat) diet, with carbohydrates being replaced by fat.

-

Diet Preparation:

-

Melt the high-purity this compound at a controlled temperature (e.g., 50-60°C).

-

Thoroughly mix the molten this compound with the other dry ingredients of the chow until a homogenous mixture is achieved.

-

Pellet the diet and store it at -20°C to prevent lipid oxidation.

-

-

Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week with free access to standard chow and water.

-

Dietary Intervention:

-

Divide the animals into control and experimental groups.

-

Provide the control group with a standard low-fat diet (e.g., 10% kcal from fat).

-

Provide the experimental group with the high-lard diet.

-

Ensure free access to the respective diets and water for the duration of the study (typically 8-16 weeks).

-

-

Monitoring and Analysis:

-

Monitor body weight, food intake, and water consumption regularly (e.g., weekly).

-

Perform metabolic assessments such as glucose and insulin tolerance tests at specified time points.

-

At the end of the study, collect blood for analysis of serum lipids (triglycerides, cholesterol), glucose, and insulin.

-

Harvest tissues (e.g., liver, adipose tissue, muscle) for histological analysis, gene expression studies (e.g., qPCR), and protein analysis (e.g., Western blotting).

-

In Vitro Cell Culture Studies: this compound Emulsion Treatment

To study the direct cellular effects of this compound, it is necessary to prepare a stable oil-in-water emulsion that can be added to the cell culture medium.

Objective: To expose cultured cells to a consistent and bioavailable concentration of this compound.

Materials:

-

High-purity this compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Cell line of interest (e.g., HepG2 hepatocytes, 3T3-L1 preadipocytes, RAW 264.7 macrophages)

-

Sterile filtration unit (0.22 µm)

Methodology:

-

Preparation of this compound-BSA Conjugate:

-

Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS.

-

Gently melt the high-purity this compound at 37°C.

-

Add the molten this compound to the BSA solution while vortexing to create a crude emulsion. The final molar ratio of fatty acids (estimated from the this compound's composition) to BSA should be optimized, with a common starting point being 2:1 to 6:1.

-

Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to allow for conjugation.

-

Sterilize the this compound-BSA conjugate by passing it through a 0.22 µm filter.

-

-

Cell Culture Treatment:

-

Plate the cells at the desired density and allow them to adhere and grow for 24 hours.

-

Prepare the treatment medium by diluting the this compound-BSA stock solution into the appropriate cell culture medium to achieve the desired final concentration of this compound.

-

Include a control group treated with the BSA vehicle alone (without this compound).

-

Remove the existing medium from the cells and replace it with the treatment or control medium.

-

Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours).

-

-

Downstream Analysis:

-

Cell Viability: Assess cell viability using assays such as MTT or trypan blue exclusion.

-

Lipid Accumulation: Stain intracellular lipid droplets with Oil Red O or Bodipy.[12]

-

Gene and Protein Expression: Harvest cells for RNA or protein extraction to analyze markers of lipotoxicity, inflammation, or other relevant pathways.

-

Metabolic Assays: Perform assays to measure glucose uptake, insulin signaling, or mitochondrial function.

-

Core Signaling Pathways and Visualizations

The fatty acids present in this compound, particularly the saturated fatty acids like palmitic and stearic acid, are known to modulate several key cellular signaling pathways.

Endoplasmic Reticulum (ER) Stress Pathway

High levels of saturated fatty acids can disrupt the protein-folding capacity of the endoplasmic reticulum, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[13][14][15][16][17]

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a master regulator of cellular energy homeostasis. While the direct effects of this compound on AMPK are complex and can be tissue-specific, chronic exposure to high-fat diets can lead to dysregulation of this pathway, contributing to metabolic dysfunction.

Gut Microbiota and Bile Acid Metabolism

Dietary fats, including lard, can significantly alter the composition of the gut microbiota. This, in turn, influences the metabolism of bile acids, which act as signaling molecules to regulate host metabolism through receptors like FXR and TGR5.[4][13][15][18][19][20][21][22]

By carefully selecting high-purity this compound and employing standardized experimental protocols, researchers can effectively investigate the complex interplay between dietary fats and cellular and systemic metabolism. The signaling pathways outlined above represent key areas of investigation where this compound and its constituent fatty acids are known to have significant effects.

References

- 1. moleculardepot.com [moleculardepot.com]

- 2. This compound 8016-28-2 [sigmaaldrich.com]

- 3. oxfordlabchem.com [oxfordlabchem.com]

- 4. Bile Acids and Human Disease: Metabolism, FXR/TGR5 Signaling, and Clinical Applications - MetwareBio [metwarebio.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. oarep.usim.edu.my [oarep.usim.edu.my]

- 8. Detection of Lard in Cocoa Butter—Its Fatty Acid Composition, Triacylglycerol Profiles, and Thermal Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differentiation of Lard from Other Edible Fats by Gas Chromatography- Flame Ionisation Detector (GC-FID) and Chemometrics | Semantic Scholar [semanticscholar.org]

- 10. Physicochemical properties and fatty acids content of Lard (2022) [scispace.com]

- 11. SECTION 3. Codex Standard for Fats and Oils from Animal Sources [fao.org]

- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 13. Saturated fatty acid induction of endoplasmic reticulum stress and apoptosis in human liver cells via the PERK/ATF4/CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Saturated fatty acids induce endoplasmic reticulum stress and apoptosis independently of ceramide in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]

- 21. physoc.org [physoc.org]

- 22. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

Natural Antioxidants in Unrefined Lard Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural antioxidants present in unrefined lard oil. The document summarizes quantitative data, details relevant experimental protocols for antioxidant analysis, and visualizes key processes and pathways. This guide is intended to be a resource for professionals in research, science, and drug development who are interested in the composition and potential applications of the endogenous bioactive compounds in animal-derived fats.

Quantitative Analysis of Endogenous Antioxidants in Unrefined Lard

Unrefined lard, derived from pork fat, contains several endogenous compounds that contribute to its oxidative stability. The primary natural antioxidants identified in the literature are tocopherols and phenolic compounds. While lard is not as rich in antioxidants as many vegetable oils, these compounds are present and play a role in preventing lipid peroxidation.

The following table summarizes the quantitative data available for natural antioxidants found in unrefined lard and its raw material, pork subcutaneous fat. It is important to note that the concentrations of these compounds can vary depending on factors such as the pig's diet, breed, and the specific rendering process used for the lard.

| Antioxidant Compound | Matrix | Concentration | Reference |

| α-Tocopherol | Pork Subcutaneous Fat | 1.18 ± 0.12 µg/g | [1] |

| α-Tocopherol | Unsaturated Fraction of Lard | Higher than saturated fraction | [2] |

| Total Phenolic Content (TPC) | Pork Lard (unadditivated) | 148 mg gallic acid kg⁻¹ | [3] |

Experimental Protocols for Antioxidant Analysis in Lard

Accurate quantification of antioxidants in a high-fat matrix like lard requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of tocopherols, while spectrophotometric methods are often used for total phenolic content.

Determination of α-Tocopherol in Pork Fat via HPLC (Non-Saponification Method)

This protocol is adapted from a method developed for the analysis of α-tocopherol in animal-derived foods, including subcutaneous fat, without a saponification step, which can lead to losses of the analyte.[1]

2.1.1 Principle

α-Tocopherol is extracted from the fat matrix using hot ethanol. The co-extracted fat is subsequently removed by precipitation upon the addition of water and cooling, followed by centrifugation. The α-tocopherol remaining in the ethanolic supernatant is then quantified by reversed-phase HPLC with fluorescence detection.

2.1.2 Reagents and Materials

-

Ethanol (absolute, HPLC grade)

-

Water (HPLC grade)

-

α-tocopherol standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Samples of unrefined lard or pork subcutaneous fat

-

Water bath (78 °C)

-

Ice bath

-

Centrifuge

-

HPLC system with a fluorescence detector and a C18 column

2.1.3 Sample Preparation and Extraction

-

Weigh approximately 2 grams of the lard or fat sample into a glass tube.

-

Add 10 mL of absolute ethanol to the tube.

-

Place the tube in a water bath at 78 °C for 30 minutes, mixing every 10 minutes to ensure thorough extraction.

-

Add 3 mL of water to the tube to achieve an ethanol:water ratio that facilitates fat precipitation.

-

Cool the tube in an ice bath for at least 15 minutes to allow the fat to solidify.

-

Centrifuge the sample for 5 minutes at 1100 × g to pellet the precipitated fat.

-

Carefully transfer the supernatant, containing the α-tocopherol, to a clean vial for HPLC analysis.

2.1.4 HPLC Analysis

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and acetonitrile is typically used.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: Fluorescence detector with an excitation wavelength of 295 nm and an emission wavelength of 325 nm.

-

Quantification: Prepare a calibration curve using α-tocopherol standards of known concentrations. The concentration of α-tocopherol in the sample is determined by comparing its peak area to the calibration curve.

Determination of Total Phenolic Content (TPC)

This is a general spectrophotometric method based on the Folin-Ciocalteu assay, which was used to determine the TPC in lard.[3]

2.2.1 Principle

The Folin-Ciocalteu reagent contains phosphomolybdic and phosphotungstic acids, which are reduced by phenolic compounds in an alkaline medium, resulting in the formation of a blue-colored complex. The intensity of the blue color, measured spectrophotometrically, is proportional to the total phenolic content.

2.2.2 Reagents and Materials

-

Folin-Ciocalteu reagent

-

Sodium carbonate solution (e.g., 20% w/v)

-

Gallic acid standard

-

Methanol or other suitable solvent for extraction

-

Spectrophotometer

2.2.3 Procedure

-

Extract phenolic compounds from the lard sample using a suitable solvent.

-

Mix an aliquot of the extract with the Folin-Ciocalteu reagent.

-

After a short incubation period, add the sodium carbonate solution to create an alkaline environment.

-

Allow the reaction to proceed in the dark for a specified time (e.g., 30-120 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 760 nm).

-

Quantify the TPC by comparing the absorbance to a calibration curve prepared with gallic acid standards. The results are expressed as gallic acid equivalents (GAE).

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for understanding complex experimental procedures and biochemical pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow for tocopherol analysis and the antioxidant mechanism of tocopherols.

Experimental Workflow for Tocopherol Analysis

Caption: Workflow for HPLC analysis of tocopherols in lard.

Antioxidant Mechanism of Tocopherol (Vitamin E)

Caption: Tocopherol's free radical scavenging mechanism.

Other Potential Bioactive Compounds in Lard

Recent research has identified other compounds in pork lard that, while primarily studied for their anti-inflammatory properties, may also contribute to the overall antioxidant capacity of the oil. A hydroalcoholic extract of pork lard was found to contain compounds such as 5-dodecanolide, oleamide, and resolvin D1.[4][5] These compounds were shown to reduce the activities of antioxidant and pro-inflammatory enzymes.[4] While direct antioxidant activity data for these specific compounds in a lard matrix is not yet available, their presence suggests a more complex bioactive profile for unrefined lard than previously understood. Further research is needed to quantify these components and elucidate their specific antioxidant mechanisms.

Conclusion

Unrefined this compound contains endogenous antioxidants, primarily tocopherols and phenolic compounds, which contribute to its stability. The concentration of these compounds is generally lower than in many vegetable oils but is significant enough to warrant consideration. The methodologies outlined in this guide, particularly non-saponification HPLC techniques, provide a robust framework for the accurate quantification of these lipophilic antioxidants. The presence of other bioactive molecules like 5-dodecanolide and oleamide opens new avenues for research into the functional properties of unrefined animal fats. For drug development professionals, understanding the native antioxidant profile of lipid-based excipients like lard is crucial for formulation stability and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Unsaturated fat fraction from lard increases the oxidative stability of minced pork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5-Dodecanolide, a Compound Isolated from Pig Lard, Presents Powerful Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Dodecanolide, a Compound Isolated from Pig Lard, Presents Powerful Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of Lard Oil Fatty Acids by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids in various matrices, including edible oils like lard. This document provides a detailed protocol for the analysis of fatty acids in lard oil, from sample preparation to data analysis. The accurate determination of fatty acid profiles is crucial for quality control, authentication, and understanding the nutritional properties of lard. The predominant fatty acids in lard are palmitic acid, stearic acid, oleic acid, and linoleic acid.[1]

The protocol involves the conversion of fatty acids into their volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[2] This derivatization step is essential to reduce the polarity and increase the volatility of the fatty acids, making them amenable to gas chromatography.[2] Two common and effective methods for this conversion are acid-catalyzed transesterification using boron trifluoride (BF3) in methanol and base-catalyzed transesterification with sodium methoxide.

Experimental Protocols

This compound Extraction

If starting with adipose tissue, the oil needs to be extracted. A common method is rendering:

-

Dice the animal fat tissue into small pieces (e.g., 0.5 cm x 0.5 cm).

-

Heat the diced tissue at 90–100 °C for approximately 2 hours to melt the fat.

-

Filter the molten fat through a muslin cloth to remove solid impurities.

-

For further clarification, filter the collected lard through a Whatman No. 2 filter paper containing anhydrous sodium sulfate to remove any residual moisture.

-

Flush the extracted lard with nitrogen gas to prevent oxidation and store it in a tightly sealed container at 4 °C until analysis.[3][4]

Preparation of Fatty Acid Methyl Esters (FAMEs)

This crucial step converts the fatty acids in the triglycerides of the this compound into their corresponding methyl esters.

This method is applicable to common animal and vegetable oils and fats.

Reagents:

-

0.5N Methanolic Sodium Hydroxide (NaOH) solution: Dissolve 2 g of NaOH in 100 mL of methanol (containing <0.5% water).

-

Boron Trifluoride (BF3) reagent (12-14% in methanol).[5]

-

n-Hexane or n-Heptane (GC grade).[5]

-

Saturated Sodium Chloride (NaCl) solution.[5]

-

Anhydrous Sodium Sulfate (Na₂SO₄).

Procedure:

-

Weigh approximately 50-100 mg of the extracted this compound into a reaction flask.

-

Add 2 mL of 0.5N methanolic NaOH solution to the flask.

-

Attach a condenser and reflux the mixture by heating at 85-100°C for 5-10 minutes, or until the fat globules disappear, indicating saponification is complete.[5]

-

Through the condenser, add 2-3 mL of BF3-methanol reagent and continue to boil for another 2 minutes.

-

Add 2-3 mL of n-hexane or n-heptane through the condenser and boil for 1 more minute to extract the FAMEs.[5]

-

Remove from heat and add several milliliters of saturated NaCl solution to the flask. Gently swirl the flask.

-

Add more saturated NaCl solution to bring the hexane/heptane layer containing the FAMEs into the neck of the flask for easy collection.

-

Transfer the upper hexane/heptane layer to a clean test tube.

-

Add a small amount of anhydrous sodium sulfate to the collected fraction to remove any residual water.

-

The resulting FAME solution is ready for GC-MS analysis. Dilute with hexane or heptane if necessary to achieve a final concentration suitable for your instrument (typically 1-10 µg/mL).

This is a rapid method suitable for triglycerides.

Reagents:

-

1 M Sodium Methoxide in Methanol.

-

n-Hexane (GC grade).

Procedure:

-

Weigh approximately 50 mg of the this compound into a screw-capped test tube.[3][4]

-

Dissolve the oil in 0.8 mL of n-hexane.[3]

-

Add 0.2 mL of 1 M sodium methoxide solution.[3]

-

Cap the tube and vortex the mixture vigorously for 1 minute.[3]

-

Allow the layers to separate. The upper hexane layer containing the FAMEs is ready for injection into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

A gas chromatograph equipped with a mass spectrometer detector (GC-MS).

-

A capillary column suitable for FAME analysis, such as a DB-FATWAX UI or a similar polar column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[6]

GC-MS Parameters:

The following are typical parameters and may need to be optimized for your specific instrument and column.

| Parameter | Value |

| Injection Volume | 1 µL |

| Injector Temperature | 220-250 °C |

| Injection Mode | Splitless (for 1 min) or Split (e.g., 50:1) |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min[6] |

| Oven Temperature Program | Initial temperature of 60°C (hold for 1 min), ramp to 175°C at 2°C/min (hold for 10 min), then ramp to 220°C at 2°C/min (hold for 20 min).[6] |

| MS Transfer Line Temp. | 250 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-550 amu |

| Detector | Mass Spectrometer |

Data Analysis and Identification

-

Peak Identification: The fatty acid methyl esters are identified by comparing their mass spectra with the reference spectra in a mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library. A good match is generally indicated by a match factor greater than 800-900.[7][8]

-